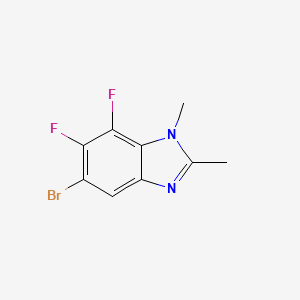

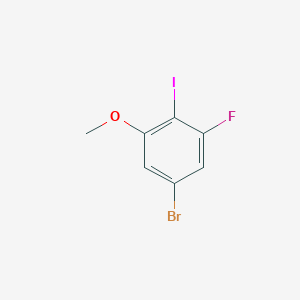

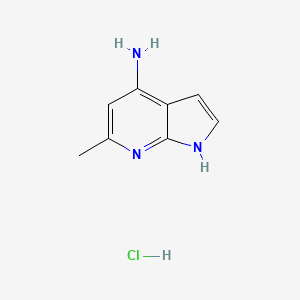

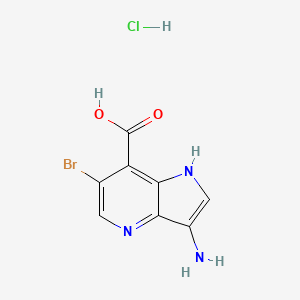

![molecular formula C11H13ClFN3O B1378285 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1394041-39-4](/img/structure/B1378285.png)

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Overview

Description

This compound is also known as 1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride . It is stored at room temperature and should be kept dry and cool .

Synthesis Analysis

The synthesis of similar compounds has been reported to involve a reaction mixture consisting of triethanolamine-HCl buffer system, iso-propylamine, pyridoxal-5-phosphate, transaminases, and substrate dissolved in DMSO .Molecular Structure Analysis

The molecular formula of this compound is C9H13ClFN . The InChI code is 1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H .Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications

Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. These compounds demonstrate good to moderate activities against test microorganisms, suggesting potential for developing new antimicrobial agents (Bektaş et al., 2007).

Cytotoxic Evaluation : Research on novel derivatives of 1,3,4-oxadiazole compounds shows significant cytotoxicity on Caco-2 cell lines, indicating potential applications in cancer treatment (Adimule et al., 2014).

Anticancer Evaluation : The synthesis and testing of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have shown promising results for anticancer activity against various human cancer cell lines (Yakantham et al., 2019).

Fluoride Chemosensors : The development of novel anion sensors with coplanar structures incorporating 1,3,4-oxadiazole units provides a basis for effective fluoride sensing (Ma et al., 2013).

Synthesis and Biological Activity : Research has been conducted on the synthesis of various 1,3,4-oxadiazole derivatives, including their characterization and evaluation for antibacterial, antioxidant, and anti-TB activities. One compound showed remarkable anti-TB activity with low MIC values (Mamatha S.V et al., 2019).

New 1,3,4-Oxadiazole Derivatives : The use of 3-Benzylidene Phthalide as a precursor has led to the synthesis of new 1,3,4-oxadiazole derivatives, which have been confirmed by physical and spectral methods (Shaymaa K. Younis, 2011).

Carbazole Conjugates : A novel series of novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines has been synthesized, and their structures were characterized by various spectral studies. The compounds were evaluated for antimicrobial and anticancer activities (Verma et al., 2022).

Mechanism of Action

Target of Action

The primary targets of “1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects

properties

IUPAC Name |

1-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O.ClH/c1-6-5-8(3-4-9(6)12)10-14-11(7(2)13)16-15-10;/h3-5,7H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJZMFNHVQQVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

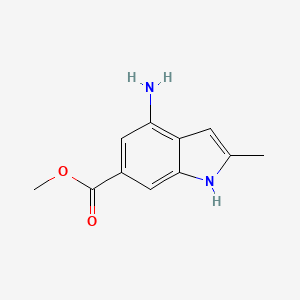

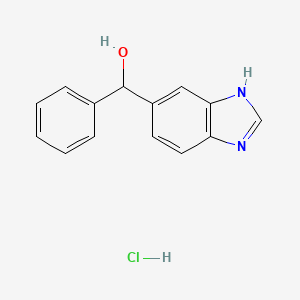

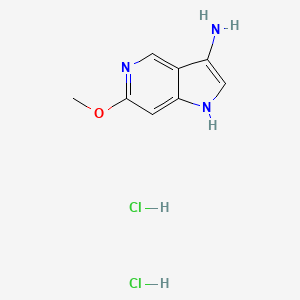

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)